molecular formula C20H29N3O4S B6128915 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6128915
M. Wt: 407.5 g/mol
InChI Key: MCVDSJXLPQXJCS-UHFFFAOYSA-N
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Description

1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of various functional groups, including oxazole, thiomorpholine, and phenoxy groups

Properties

IUPAC Name

1-[2-methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-15-9-18(27-22-15)12-21-11-16-3-4-19(20(10-16)25-2)26-14-17(24)13-23-5-7-28-8-6-23/h3-4,9-10,17,21,24H,5-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDSJXLPQXJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNCC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Phenoxy Group: The phenoxy group is attached through an etherification reaction involving a phenol derivative and an appropriate alkylating agent.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is formed through a cyclization reaction involving a suitable thiol and an amine precursor.

    Final Coupling Reaction: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiomorpholine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib, which have shown various biological activities.

    Thiomorpholine Derivatives: Compounds with thiomorpholine rings, which are studied for their potential therapeutic properties.

Uniqueness: 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both oxazole and thiomorpholine rings in a single molecule is relatively rare and may offer unique advantages in medicinal chemistry and other applications.

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